molecular formula C9H3Fe2O9 B13895783 carbon monoxide;iron;iron(3+);methanone

carbon monoxide;iron;iron(3+);methanone

Cat. No.: B13895783
M. Wt: 366.80 g/mol
InChI Key: CGJSNKHFIBINMR-UHFFFAOYSA-N
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Description

It has the molecular formula C9H3Fe2O9 and a molecular weight of 366.8 g/mol . This compound is a coordination complex consisting of two iron atoms and nine carbon monoxide ligands. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiron nonacarbonyl can be synthesized through the reaction of iron pentacarbonyl with carbon monoxide under high pressure. The reaction typically occurs at elevated temperatures and requires a catalyst to facilitate the formation of the complex . The general reaction is as follows:

2Fe(CO)5+4COFe2(CO)92 \text{Fe(CO)}_5 + 4 \text{CO} \rightarrow \text{Fe}_2(\text{CO})_9 2Fe(CO)5​+4CO→Fe2​(CO)9​

Industrial Production Methods

In industrial settings, diiron nonacarbonyl is produced by the direct carbonylation of iron in the presence of carbon monoxide. The process involves passing carbon monoxide gas over finely divided iron at high temperatures and pressures. The resulting product is then purified through distillation or recrystallization to obtain high-purity diiron nonacarbonyl .

Chemical Reactions Analysis

Types of Reactions

Diiron nonacarbonyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron oxides and carbon dioxide.

    Reduction: It can be reduced to form iron metal and carbon monoxide.

    Substitution: The carbon monoxide ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas or reducing agents like sodium borohydride.

    Substitution: Ligands such as triphenylphosphine in the presence of a base.

Major Products

    Oxidation: Iron oxides (Fe2O3, Fe3O4) and carbon dioxide.

    Reduction: Iron metal and carbon monoxide.

    Substitution: Various iron-ligand complexes depending on the substituent used.

Scientific Research Applications

Diiron nonacarbonyl has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which diiron nonacarbonyl exerts its effects involves the coordination of carbon monoxide ligands to the iron centers. The compound can undergo ligand exchange reactions, where the carbon monoxide ligands are replaced by other ligands. This process is facilitated by the electron-rich iron centers, which can form stable complexes with various ligands .

Comparison with Similar Compounds

Similar Compounds

    Iron Pentacarbonyl (Fe(CO)5): A similar iron-carbonyl complex with five carbon monoxide ligands.

    Triiron Dodecacarbonyl (Fe3(CO)12): A complex with three iron atoms and twelve carbon monoxide ligands.

    Nickel Carbonyl (Ni(CO)4): A nickel-carbonyl complex with four carbon monoxide ligands.

Uniqueness

Diiron nonacarbonyl is unique due to its specific coordination environment and the number of carbon monoxide ligands. It has distinct reactivity compared to other iron-carbonyl complexes, making it valuable in specific catalytic and synthetic applications .

Properties

IUPAC Name

carbon monoxide;iron;iron(3+);methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSNKHFIBINMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Fe2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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